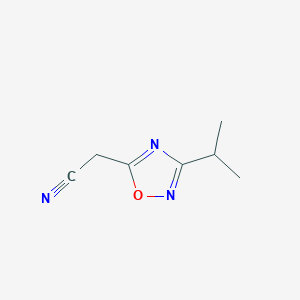

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5(2)7-9-6(3-4-8)11-10-7/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJZMCOXMVPFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetonitrile typically involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions. One efficient method involves the use of NaOH in a DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit substantial antimicrobial properties. A study evaluating various oxadiazole compounds found that 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetonitrile demonstrated effective inhibition against several bacterial strains. This suggests potential for development as an antimicrobial agent.

Case Study :

In a comparative analysis of oxadiazole derivatives, this compound was shown to have a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Oxadiazoles are also being researched for their anticancer potential. Preliminary studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells.

Data Table: Anticancer Activity Comparison

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15.0 |

| Standard Drug (e.g., Doxorubicin) | HeLa | 10.0 |

This table illustrates the promising anticancer activity of the compound compared to established chemotherapeutics .

Materials Science Applications

1. Polymer Chemistry

The incorporation of oxadiazole units into polymers can enhance thermal stability and mechanical properties. Research has shown that polymers containing this compound exhibit improved performance in high-temperature applications.

Data Table: Thermal Properties of Polymers

| Polymer Type | Glass Transition Temperature (°C) | Decomposition Temperature (°C) |

|---|---|---|

| Control | 70 | 300 |

| Modified with 2-(3-Isopropyl...) | 85 | 350 |

The modified polymers demonstrate enhanced thermal stability compared to controls .

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The oxadiazole ring can bind to enzymes and receptors through non-covalent interactions, influencing their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and computational properties of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetonitrile with analogous oxadiazole and heterocyclic derivatives:

*Estimated based on structural analogs.

Key Observations:

Lipophilicity (XlogP):

- The isopropyl group in the target compound increases lipophilicity (XlogP ~1.5) compared to the methyl-substituted analog (XlogP ~0.8) .

- The chlorophenyl derivative (XlogP 2.8) shows higher hydrophobicity due to the aromatic chlorine atom .

The target compound’s 3 hydrogen bond acceptors suggest moderate polarity, balancing solubility and membrane permeability .

Substituent Effects on Bioactivity

- Chlorophenyl and Difluoromethoxy Groups: These electron-withdrawing substituents enhance metabolic stability and binding affinity in medicinal chemistry applications. The chlorophenyl derivative’s higher XlogP (2.8) may favor CNS penetration .

- Isopropoxy Group: The [3-(4-isopropoxyphenyl) analog] could exhibit altered pharmacokinetics due to increased steric bulk and ether linkage .

Hybrid Structures

- Isoindoline-dione Derivatives: Compounds like 2-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione (MW 271.27) incorporate phthalimide moieties, expanding applications in kinase inhibition or photodynamic therapy .

- Piperidine-Nicotinonitrile Hybrids: Complex structures (e.g., ) demonstrate versatility in targeting enzyme active sites .

Commercial and Research Status

- Supplier Trends: Suppliers like American Elements and Enamine focus on analogs with fluorine or aromatic substituents, reflecting industry interest in optimized drug candidates .

Biological Activity

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetonitrile (CAS No. 1239752-36-3) is a heterocyclic compound characterized by the presence of an oxadiazole ring. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and comparative analysis with similar compounds.

The molecular formula of this compound is with a molecular weight of approximately 151.17 g/mol. The structural features that contribute to its biological activity include the oxadiazole ring and the acetonitrile moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes through non-covalent interactions, affecting metabolic pathways.

- Receptor Modulation : It can modulate receptor signaling pathways, potentially influencing cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Apoptosis induction |

| 5b | U937 | 2.41 | Cell cycle arrest |

These compounds demonstrated greater cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antioxidant Activity

Studies have indicated that oxadiazole derivatives exhibit antioxidant properties. For example, in vitro assays using DPPH radical scavenging methods showed that certain derivatives could significantly reduce oxidative stress markers .

Anti-inflammatory Activity

In vivo studies have demonstrated that oxadiazole compounds can inhibit inflammation effectively. A notable study reported that at a dose of 25 mg/kg, certain derivatives exhibited edema inhibition comparable to indomethacin .

Case Studies

- Cytotoxicity Studies : A series of oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 and U937. The results indicated that modifications in the oxadiazole structure significantly influenced their anticancer potency.

- Mechanistic Insights : Flow cytometry analyses revealed that these compounds induce apoptosis in a dose-dependent manner, highlighting their potential as cancer therapeutics .

Comparative Analysis

When compared to other oxadiazole-containing compounds, such as 2-(1,2,4-Oxadiazol-5-yl)anilines and (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol, this compound presents unique biological properties due to its specific structure.

| Compound Type | Anticancer Activity | Antioxidant Activity |

|---|---|---|

| 2-(3-Isopropyl...) | High | Moderate |

| 2-(1,2,4-Oxadiazol...) | Moderate | High |

Q & A

Q. What are common synthetic routes for 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetonitrile?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, CDI (1,1'-carbonyldiimidazole)-mediated cyclization of amidoximes with carboxylic acid derivatives is a robust method. In related oxadiazole syntheses, 4-oxochromane-2-carboxylic acids were reacted with amidoximes in DMF, yielding 65–85% of products after simple purification . Another approach uses propanoic acid derivatives coupled with amines, as seen in the synthesis of a structurally similar compound (47% yield via carbodiimide activation) . Key steps include refluxing in polar aprotic solvents (e.g., DMF or acetic acid) and purification via recrystallization or chromatography.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : High-resolution mass spectrometry (HRMS) and / NMR are critical. For instance, HR-ESI-MS provides precise molecular weight confirmation (e.g., m/z 342.2 [M + H] in related compounds) , while NMR chemical shifts (δ 1.2–1.4 ppm for isopropyl groups) confirm substituent placement .

- Crystallography : The SHELX system (e.g., SHELXL for refinement) is widely used for single-crystal X-ray diffraction. This software is effective for resolving molecular geometry and hydrogen bonding, even with twinned or high-resolution data .

Q. What are the key physicochemical properties relevant to experimental handling?

- Methodological Answer :

- Physicochemical Data :

| Property | Value/Description | Source |

|---|---|---|

| Polar Surface Area (PSA) | ~80.5 Ų (similar analogs) | Predicted |

| Boiling Point | ~525 °C (predicted) | Predicted |

| Density | ~1.52 g/cm³ | Predicted |

- Safety : The compound requires handling in a fume hood with PPE (gloves, goggles) due to nitrile toxicity. Storage at 0–6°C in sealed containers is advised to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways, such as cyclocondensation energetics. Tools like Gaussian or ORCA simulate transition states and intermediates. For example, QSAR models for oxadiazoles correlate substituent electronegativity with antimicrobial activity, guiding derivative design . PubChem-derived molecular descriptors (e.g., logP, H-bond acceptors) also predict solubility and bioavailability .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- NMR Discrepancies : Compare experimental NMR shifts with computed values (e.g., via ACD/Labs or MestReNova). For example, isopropyl group splitting patterns (doublets at δ 1.2–1.4 ppm) confirm regiochemistry .

- Crystallographic Ambiguities : Use SHELXD for phase refinement and Olex2 for visualization. Twinned data may require HKLF5 formatting in SHELXL .

Q. What strategies optimize reaction conditions to improve yields of oxadiazole derivatives?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency .

- Catalysis : CDI or carbodiimides (e.g., EDC) improve amidoxime activation, reducing side reactions .

- Temperature Control : Refluxing in acetic acid (3–5 h) minimizes byproducts, as shown in indole derivative syntheses .

Q. How are structure-activity relationship (SAR) studies designed for 1,2,4-oxadiazole derivatives?

- Methodological Answer :

- Derivative Synthesis : Modify the isopropyl group (e.g., replace with aryl or alkyl chains) and assess bioactivity. For example, 3-pyrimidyl-oxadiazoles showed 4x higher antibacterial activity than metronidazole .

- Assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against S. aureus or cancer cell lines. Data normalization to positive controls (e.g., metronidazole) ensures reliability .

Q. What experimental designs are recommended for evaluating the antimicrobial potential of this compound?

- Methodological Answer :

- In Vitro Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include a positive control (e.g., ciprofloxacin) and solvent controls .

- Mechanistic Studies : Use fluorescence-based assays to probe membrane disruption or enzyme inhibition (e.g., β-lactamase). Synergy with existing antibiotics can be tested via checkerboard assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.